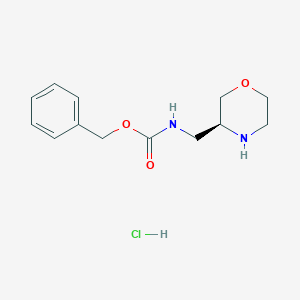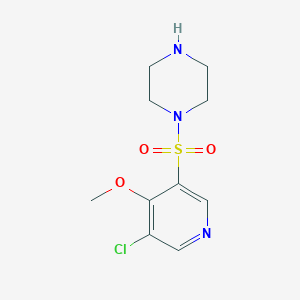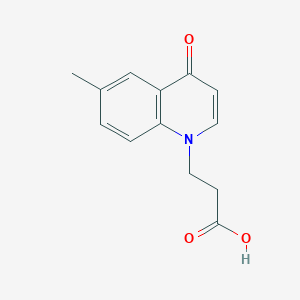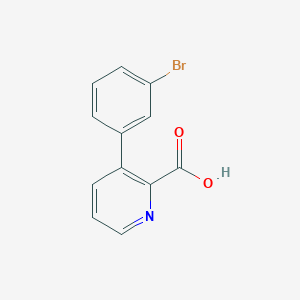![molecular formula C7H7ClN2O2 B11805185 (7-Chloro-5H-imidazo[2,1-B][1,3]oxazin-2-YL)methanol CAS No. 1311254-75-7](/img/structure/B11805185.png)
(7-Chloro-5H-imidazo[2,1-B][1,3]oxazin-2-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Chloro-5H-imidazo[2,1-B][1,3]oxazin-2-YL)methanol is a heterocyclic compound that contains both imidazole and oxazine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-5H-imidazo[2,1-B][1,3]oxazin-2-YL)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chlorinated imidazole derivative with an oxazine precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.
Industrial Production Methods
For industrial-scale production, the synthesis process is often optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and alternative solvents can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(7-Chloro-5H-imidazo[2,1-B][1,3]oxazin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkyl halides can be used in substitution reactions, typically in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of the chlorine atom with the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (7-Chloro-5H-imidazo[2,1-B][1,3]oxazin-2-YL)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities.
Medicine
In medicine, this compound and its derivatives are being investigated for their therapeutic potential. They have shown promise in the treatment of various diseases, including bacterial infections, fungal infections, and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials. Its unique chemical properties make it suitable for use in the production of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of (7-Chloro-5H-imidazo[2,1-B][1,3]oxazin-2-YL)methanol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and the derivatives used.
類似化合物との比較
Similar Compounds
Imidazo[2,1-B][1,3]thiazines: These compounds contain a thiazine ring instead of an oxazine ring and exhibit similar biological activities.
Imidazo[2,1-B][1,3]oxazoles: These compounds have an oxazole ring and are known for their antimicrobial and anticancer properties.
Imidazo[2,1-B][1,3]diazines: These compounds contain a diazine ring and are studied for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
(7-Chloro-5H-imidazo[2,1-B][1,3]oxazin-2-YL)methanol is unique due to its specific combination of imidazole and oxazine rings. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
1311254-75-7 |
|---|---|
分子式 |
C7H7ClN2O2 |
分子量 |
186.59 g/mol |
IUPAC名 |
(7-chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)methanol |
InChI |
InChI=1S/C7H7ClN2O2/c8-6-1-2-10-3-5(4-11)9-7(10)12-6/h1,3,11H,2,4H2 |
InChIキー |
DVQXHECPDLZUME-UHFFFAOYSA-N |
正規SMILES |
C1C=C(OC2=NC(=CN21)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Piperazin-1-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B11805131.png)










